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Compound of Interest

Compound Name:
(6-Bromo-1H-indazol-3-

yl)methanol

Cat. No.: B1604324 Get Quote

(6-Bromo-1H-indazol-3-yl)methanol is a heterocyclic compound of significant interest in

medicinal chemistry and drug development. As a functionalized indazole, it serves as a

versatile synthetic intermediate for the construction of more complex molecules, particularly

kinase inhibitors and other targeted therapeutics. The precise characterization of this molecule

and its subsequent reaction products is paramount for ensuring the integrity of the drug

discovery pipeline. Mass spectrometry (MS) stands as the primary analytical tool for this

purpose, offering unparalleled sensitivity and structural information from minimal sample

quantities.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of

(6-Bromo-1H-indazol-3-yl)methanol. We will move beyond procedural steps to explore the

causal reasoning behind methodological choices, from ionization source selection to the

prediction of fragmentation pathways. This document is intended for researchers, analytical

chemists, and drug development professionals who require a robust understanding of how to

characterize this and similar molecules with confidence and scientific rigor.

Molecular Profile and the Unmistakable Isotopic
Signature
Before any analysis, a thorough understanding of the analyte's fundamental properties is

essential. These properties dictate the entire analytical strategy.
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Table 1: Physicochemical Properties of (6-Bromo-1H-indazol-3-yl)methanol

Property Value Source

Chemical Formula C₈H₇BrN₂O [1]

Average Molecular Weight 227.06 g/mol [1]

Monoisotopic Mass 225.9745 u (Calculated)

CAS Number 885518-29-6 [2]

The most telling feature of this molecule's mass spectrum is the presence of a bromine atom.

Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal

proportions (approximately 50.7% and 49.3%, respectively).[3] This results in a characteristic

isotopic pattern for any bromine-containing ion, appearing as a pair of peaks (an "M" and "M+2"

peak) separated by two mass-to-charge units (m/z) with nearly equal intensity.[4][5] This 1:1

doublet is a definitive fingerprint for the presence of a single bromine atom and is the first

diagnostic feature to look for in the spectrum.[6]

Ionization Strategy: Electrospray Ionization (ESI)
The choice of ionization technique is critical for successfully converting the analyte from the

liquid phase to gas-phase ions. For (6-Bromo-1H-indazol-3-yl)methanol, Electrospray

Ionization (ESI) is the method of choice.

Rationale: (6-Bromo-1H-indazol-3-yl)methanol possesses two key structural features that

make it ideal for ESI:

Basic Nitrogen Atoms: The indazole ring contains nitrogen atoms that are basic in nature.

These sites are readily protonated in the acidic mobile phases typically used in liquid

chromatography (LC).[7]

Polarity: The hydroxyl (-OH) group and the nitrogen heterocycle impart sufficient polarity to

the molecule, making it soluble in common reversed-phase LC solvents and amenable to the

ESI process.
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Therefore, ESI in the positive ion mode is the optimal approach, as it will efficiently generate

the protonated molecule, [M+H]⁺. ESI is a "soft ionization" technique, meaning it imparts

minimal excess energy to the molecule, ensuring that the intact protonated molecule is

observed as the most abundant ion in the full scan spectrum.[8]

Decoding the Spectrum: High-Resolution MS and
Tandem MS (MS/MS)
Full Scan Mass Spectrum: What to Expect
A full scan analysis, particularly using a high-resolution mass spectrometer (HRMS) like a

Time-of-Flight (TOF) or Orbitrap instrument, provides two crucial pieces of information:

The Isotopic Pattern: As discussed, the spectrum will be dominated by a pair of peaks

corresponding to [C₈H₈BrN₂O]⁺.

[M+H]⁺ (with ⁷⁹Br): m/z 226.9823

[M+2+H]⁺ (with ⁸¹Br): m/z 228.9803 These two peaks will have a relative intensity ratio of

approximately 1:1.

Accurate Mass Confirmation: HRMS provides a mass measurement with high accuracy (<5

ppm), which can be used to confirm the elemental composition of the ion.[9] This is a

powerful tool for confirming the identity of the compound and distinguishing it from potential

isobaric impurities.

Tandem Mass Spectrometry (MS/MS): Elucidating the
Structure
Tandem mass spectrometry (MS/MS) is used to gain structural information by inducing

fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 227). The

resulting product ions reveal the underlying connectivity of the molecule. The fragmentation of

(6-Bromo-1H-indazol-3-yl)methanol is predicted to follow several logical pathways based on

the established fragmentation of indazoles and general chemical principles.[10]

Proposed Fragmentation Pathways:
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The primary fragmentation events initiated by collision-induced dissociation (CID) are expected

to involve the loss of small, stable neutral molecules from the protonated precursor.

Loss of Water (-18 u): The protonated hydroxymethyl group is an excellent leaving group.

The loss of a neutral water molecule (H₂O) is a highly favorable pathway, leading to the

formation of a stabilized carbocation at m/z 209/211.

Loss of Formaldehyde (-30 u): A rearrangement can lead to the elimination of formaldehyde

(CH₂O), resulting in a protonated 6-bromo-1H-indazole ion at m/z 197/199.

Cleavage of the Indazole Core: Studies on similar indazole-containing molecules have

shown characteristic fragmentation of the heterocyclic ring system.[10] Following the loss of

the bromophenyl group, a characteristic fragment corresponding to the methylidene-

indazolium ion may be observed at m/z 131.

The following diagram illustrates these proposed fragmentation routes.
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Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.

Table 2: Predicted Major Ions for (6-Bromo-1H-indazol-3-yl)methanol

Ion Description Formula of Ion Calculated m/z (⁷⁹Br / ⁸¹Br)

Protonated Molecule [C₈H₈BrN₂O]⁺ 226.9823 / 228.9803

Loss of Water [C₈H₆BrN₂]⁺ 208.9718 / 210.9697

Loss of Formaldehyde [C₇H₆BrN₂]⁺ 196.9718 / 198.9697

Indazole Core [C₇H₇N₂]⁺ 119.0609

Experimental Protocols
This section provides a robust starting point for methodology. Optimization is always

recommended for specific instrumentation and applications.

Sample Preparation
Prepare a stock solution of (6-Bromo-1H-indazol-3-yl)methanol in methanol or acetonitrile

at 1 mg/mL.

Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with

0.1% Formic Acid) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS

analysis.

Liquid Chromatography (LC) Method
A standard reversed-phase method is suitable for separating the analyte from impurities.

Column: C18, 2.1 x 50 mm, 1.8 µm particle size

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
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Flow Rate: 0.4 mL/min

Column Temperature: 40 °C

Injection Volume: 2 µL

Mass Spectrometer Settings (ESI Positive)
Ion Source: Electrospray Ionization (ESI)

Polarity: Positive

Capillary Voltage: 3.5 kV

Drying Gas (N₂): 10 L/min

Gas Temperature: 325 °C

Nebulizer Pressure: 40 psi

Scan Range (Full Scan): m/z 100-400

Collision Energy (for MS/MS): 10-30 eV (ramped or optimized for key transitions)

The following diagram outlines the complete analytical workflow.
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Caption: General workflow for LC-MS analysis.

Conclusion and Applications
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The mass spectrometric analysis of (6-Bromo-1H-indazol-3-yl)methanol is a clear and robust

process, defined by the molecule's inherent chemical properties. The definitive 1:1 isotopic

doublet from the bromine atom provides an unmistakable diagnostic handle. Positive mode ESI

ensures sensitive detection of the protonated molecule, while high-resolution mass

spectrometry confirms its elemental composition. Tandem MS reveals a predictable

fragmentation pattern dominated by the loss of water and formaldehyde.

This detailed analytical understanding is critical in a drug development context for:

Reaction Monitoring: Confirming the successful synthesis of the target molecule.

Purity Assessment: Identifying and quantifying process-related impurities.

Metabolite Identification: Tracking the biotransformation of the indazole scaffold in metabolic

studies.

By applying the principles and protocols outlined in this guide, researchers can achieve a high

level of confidence in the structural characterization and quantification of this important

chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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